molecular formula C16H15F3N6S B10949934 9-ethyl-8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-ethyl-8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10949934
M. Wt: 380.4 g/mol
InChI Key: ADUARQGPZVNJRD-UHFFFAOYSA-N
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Description

9-ethyl-8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a unique structure that combines several functional groups, making it a versatile candidate for various scientific research applications.

Preparation Methods

The synthesis of 9-ethyl-8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, utilizing catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but often include derivatives with modified functional groups.

Scientific Research Applications

9-ethyl-8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other triazole-pyrimidine hybrids, which also exhibit neuroprotective and anti-inflammatory properties. 9-ethyl-8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of functional groups, which enhances its pharmacological profile . Other similar compounds include:

  • 8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 9-ethyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their biological activities and applications .

Properties

Molecular Formula

C16H15F3N6S

Molecular Weight

380.4 g/mol

IUPAC Name

12-ethyl-11-methyl-4-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H15F3N6S/c1-4-10-9(3)26-15-13(10)14-21-12(23-25(14)7-20-15)6-24-8(2)5-11(22-24)16(17,18)19/h5,7H,4,6H2,1-3H3

InChI Key

ADUARQGPZVNJRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=CC(=N4)C(F)(F)F)C)C

Origin of Product

United States

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